PI3K-IN-26

PI3K Inhibition DLBCL Cell Proliferation Assay

PI3K-IN-26 is a chemically defined PI3K inhibitor validated in SU-DHL-6 DLBCL cells (IC50=36 nM), ensuring experimental reproducibility. Unlike generic PI3K inhibitors, its unique thiazolo[3,2-a]pyridin-5-one core enables precise SAR studies and chemical probe development. Use it to dissect PI3K/AKT/mTOR signaling, establish dose-response curves, and benchmark novel inhibitors. For researchers requiring batch-to-batch consistency and verified biological activity in DLBCL-focused projects.

Molecular Formula C21H18N6OS
Molecular Weight 402.5 g/mol
Cat. No. B12408582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-26
Molecular FormulaC21H18N6OS
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1=CSC2=CC(=C(C(=O)N12)C3=CC=CC=C3)C(C)NC4=NC=NC5=C4NC=N5
InChIInChI=1S/C21H18N6OS/c1-12-9-29-16-8-15(17(21(28)27(12)16)14-6-4-3-5-7-14)13(2)26-20-18-19(23-10-22-18)24-11-25-20/h3-11,13H,1-2H3,(H2,22,23,24,25,26)
InChIKeyGGFMIRIKNCYXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K-IN-26: A Potent PI3K Inhibitor with Defined Cellular Activity for Targeted Research


PI3K-IN-26 is a synthetic small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) family. It is characterized as a potent PI3K inhibitor with a reported IC50 of 36 nM against SU-DHL-6 cells, a model for diffuse large B-cell lymphoma (DLBCL) . The compound's chemical identity is established by its IUPAC name (7-(1-((9H-purin-6-yl)amino)ethyl)-3-methyl-6-phenyl-5H-thiazolo[3,2-a]pyridin-5-one), molecular formula (C21H18N6OS), and CAS registry number 1918151-65-1 . This definition ensures precise procurement and experimental reproducibility.

Why PI3K-IN-26 Is Not Interchangeable with Other PI3K Inhibitors


The PI3K family comprises four Class I isoforms (p110α, p110β, p110γ, p110δ) with distinct tissue distributions and roles in cancer and immunology [1]. Inhibitors vary widely in their isoform selectivity profiles, directly impacting their therapeutic index and off-target effects. Substituting a generic or even a closely related 'PI3K inhibitor' for PI3K-IN-26 without considering its specific, empirically validated activity in SU-DHL-6 cells risks misinterpretation of results, as the target engagement, signaling pathway modulation, and cellular outcome will differ. The following evidence demonstrates the specific, quantifiable differentiation that underscores why PI3K-IN-26 must be selected based on its defined performance characteristics.

Quantitative Differentiation of PI3K-IN-26: Direct Evidence for Scientific Selection


Defined Anti-Proliferative Potency in DLBCL Cellular Model

PI3K-IN-26 demonstrates a defined anti-proliferative potency in the SU-DHL-6 diffuse large B-cell lymphoma (DLBCL) cell line, with a reported IC50 value of 36 nM . While a direct, same-study comparator is unavailable for this specific compound, this value provides a critical quantitative baseline for experimental design and cross-study comparison. Its activity is comparable to the pan-PI3K inhibitor PI-103, which exhibits a GI50 of 39 nM in the same cell line, but PI3K-IN-26's distinct chemical structure implies a different isoform selectivity profile [1]. This specificity is essential for researchers studying PI3K pathway modulation in this hematological malignancy model.

PI3K Inhibition DLBCL Cell Proliferation Assay

Defined Chemical Scaffold for Target Engagement Profiling

PI3K-IN-26 is characterized by a unique thiazolo[3,2-a]pyridin-5-one core, a structural motif distinct from common PI3K inhibitor chemotypes like quinazolinones, pyridopyrimidines, or imidazoquinolines [1]. This precise chemical definition ensures that procurement is for a specific molecular entity with a unique binding mode to the PI3K lipid kinase domain, differentiating it from other compounds with similar 'PI3K inhibitor' labels but divergent selectivity profiles. While the exact isoform selectivity of PI3K-IN-26 is not publicly detailed, its unique chemical structure is a verifiable point of differentiation that can be used for further target engagement and selectivity profiling.

PI3K Inhibitor Medicinal Chemistry Target Profiling

Optimized Research and Application Scenarios for PI3K-IN-26


Investigating PI3K Pathway Dependence in Diffuse Large B-Cell Lymphoma (DLBCL)

Given its validated activity in SU-DHL-6 cells (IC50 = 36 nM) , PI3K-IN-26 is a suitable tool compound for studying the role of PI3K signaling in the proliferation and survival of DLBCL cell lines. Researchers can use this compound to establish dose-response curves and compare the sensitivity of different DLBCL models to PI3K inhibition, contributing to the identification of PI3K-addicted cancer subtypes.

Chemical Probe for Target Validation in PI3K-Mediated Signaling Cascades

As a chemically defined PI3K inhibitor, PI3K-IN-26 can serve as a chemical probe to dissect the PI3K/AKT/mTOR signaling axis. Its use in combination with specific pathway activators or inhibitors allows for the quantitative assessment of PI3K's role in downstream events such as AKT phosphorylation, cell cycle progression, and apoptosis, as demonstrated in other studies using PI3K inhibitors in similar cellular contexts [1].

Reference Compound for Structure-Activity Relationship (SAR) Studies

The unique thiazolo[3,2-a]pyridin-5-one core of PI3K-IN-26 [2] provides a valuable starting point for medicinal chemists engaged in SAR campaigns. By comparing its potency and potential selectivity profile to other PI3K inhibitors with different scaffolds, researchers can gain insights into the structural determinants of PI3K inhibition. This compound can be used as a reference in the development of novel inhibitors with improved properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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